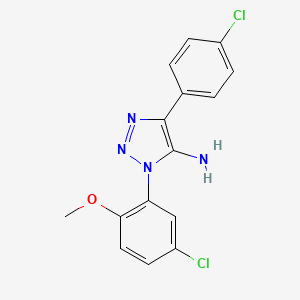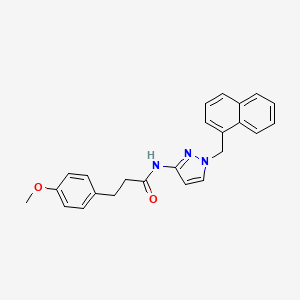![molecular formula C20H20FN3O2 B11063684 Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11063684.png)
Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound with the molecular formula C22H22FN3O2 It is characterized by the presence of a fluorophenoxy group, a pyrazole ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE
- 2-FLUORO-4-METHYLPHENOL
- (4-(3-FLUOROPHENOXY)-2-METHYLPHENYL)(METHYL)SULFANE
Uniqueness
2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H20FN3O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20FN3O2/c1-14-4-3-5-16(10-14)12-24-19(11-15(2)23-24)22-20(25)13-26-18-8-6-17(21)7-9-18/h3-11H,12-13H2,1-2H3,(H,22,25) |
Clé InChI |
WRIPBGDDDAZZIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11063601.png)

![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline](/img/structure/B11063607.png)
![1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11063616.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063626.png)
![4-bromo-2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B11063628.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063629.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11063646.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063652.png)
![3-Methylbutyl phenyl[(thiophen-2-ylsulfonyl)amino]acetate](/img/structure/B11063660.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11063669.png)
![2-Hydroxy-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B11063677.png)
![Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B11063694.png)
